
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNEP and belongs to the class of piperazine derivatives. CNEP has been extensively studied for its unique properties and potential benefits in the field of medicinal chemistry, drug discovery, and neuroscience.
作用机制
The mechanism of action of CNEP is not fully understood. However, it is believed that CNEP exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, CNEP increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. CNEP has also been shown to exhibit neuroprotective effects, which can protect the brain from various neurotoxic insults.
实验室实验的优点和局限性
One of the major advantages of CNEP is its potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. However, one of the major limitations of CNEP is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on CNEP. One of the major areas of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of CNEP. Additionally, further research is needed to elucidate the mechanism of action of CNEP and its potential applications in the treatment of various neurological disorders. Furthermore, research is needed to improve the solubility and bioavailability of CNEP, which can enhance its efficacy in vivo.
合成方法
The synthesis of CNEP involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure CNEP.
科学研究应用
CNEP has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease.
属性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(14)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPLXVIIATQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
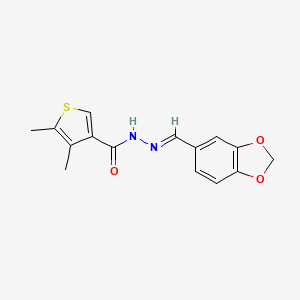
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


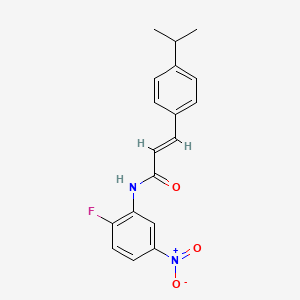
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)

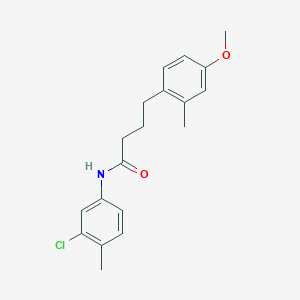
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
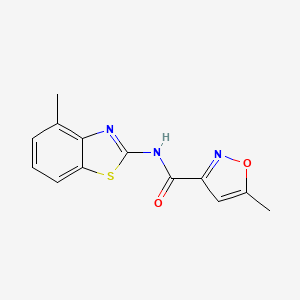
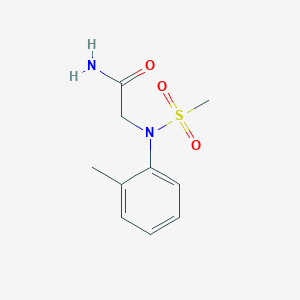
![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)